2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. This provides a basic understanding of the compound’s chemical structure .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of reaction mechanisms, reaction conditions, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include details of the compound’s chemical reactivity .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including pyridine and pyridazine derivatives, is a significant area of research due to their diverse biological activities. For instance, Ashok et al. (2006) discussed the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions, showcasing the efficiency of microwave-assisted reactions in producing compounds with potential as COX-2 inhibitors and cardiotonic agents [D. Ashok, K. Pallavi, G. Reddy, K. Rao, 2006]. Flefel et al. (2018) highlighted the synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, revealing moderate to good binding energies towards GlcN-6-P synthase, an essential enzyme, indicating potential antimicrobial and antioxidant activities [E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018].
Complexation and Coordination Chemistry
The complexation behaviors of pyridine derivatives with metals have been explored, showing potential in the development of coordination compounds. Hakimi et al. (2013) studied the complexation to Cadmium(II) of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde, revealing insights into the coordination chemistry and potential applications in materials science [M. Hakimi, Z. Mardani, K. Moeini, E. Schuh, F. Mohr, 2013].
Novel Compounds with Anticancer and Antimicrobial Activities
Research on pyridine and pyridazine derivatives extends to the discovery of compounds with anticancer and antimicrobial potentials. Kumar and Rao (2005) synthesized 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones and 3-indolizin-2-yl-chromen-2-ones, some of which exhibited antitubercular, antiviral, and anticancer activities [P. Kumar, V. Rao, 2005]. This demonstrates the potential of pyridine derivatives in developing new therapeutic agents.
Mechanism of Action
Mode of Action
- 2-2AEPy interacts with hCA II through a concerted mechanism via its aminoethyl group (Nα). The transition state resembles the reactant, with a notably low imaginary frequency of 452.4i cm^(-1) and a barrier height of 5.2 kcal mol^(-1). These meager transition barriers facilitate hCA II activation at in vivo temperatures .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and the levels of various metabolites . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of amino acids and their derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via amino acid transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKYLDEIAJIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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